molecular formula C18H20N2O3S B11067803 2-(2,3-dihydro-1H-inden-1-yl)-N-(4-sulfamoylbenzyl)acetamide

2-(2,3-dihydro-1H-inden-1-yl)-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B11067803
M. Wt: 344.4 g/mol
InChI Key: ARPLCGABGHZANO-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-1-yl)-N-(4-sulfamoylbenzyl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Introduction of the Sulfamoylbenzyl Group: The sulfamoylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 4-chloromethylbenzenesulfonamide with the indane derivative in the presence of a base like sodium hydride (NaH).

    Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-1-yl)-N-(4-sulfamoylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indane moiety can be oxidized to form indanone derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form different derivatives, potentially using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: NaH in dimethylformamide (DMF).

Major Products

    Oxidation: Indanone derivatives.

    Reduction: Reduced indane derivatives.

    Substitution: Functionalized sulfamoylbenzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,3-dihydro-1H-inden-1-yl)-N-(4-sulfamoylbenzyl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2,3-dihydro-1H-inden-1-yl)-N-(4-sulfamoylbenzyl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfamoyl group can form hydrogen bonds with amino acid residues, while the indane moiety can engage in hydrophobic interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydro-1H-inden-1-yl)-N-(4-sulfamoylbenzyl)acetamide is unique due to the combination of its structural features. The presence of both the indane moiety and the sulfamoylbenzyl group provides a balance of hydrophobic and hydrophilic properties, enhancing its potential interactions with diverse molecular targets and making it a versatile compound for various applications.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C18H20N2O3S/c19-24(22,23)16-9-5-13(6-10-16)12-20-18(21)11-15-8-7-14-3-1-2-4-17(14)15/h1-6,9-10,15H,7-8,11-12H2,(H,20,21)(H2,19,22,23)

InChI Key

ARPLCGABGHZANO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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